molecular formula C15H18BrNO3 B8725013 Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No. B8725013
M. Wt: 340.21 g/mol
InChI Key: DUDXXMLNBBXTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

Oxalyl chloride (8.41 mL, 96 mmol) was added to a solution of (R)-1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (11.5 g, 43.7 mmol, Ex#3, step F) in DCM (120 mL) followed by a dropwise addition of DMF (0.5 mL, 6.55 mmol). The resulting mixture was stirred at ambient temperature for about 14 h. The solvent was removed under reduced pressure to yield a crude acid chloride (Ex#3 G1) as a yellow semi-solid, which was dissolved in THF and MeCN (1:1, 160 mL) and added to trimethylsilyldiazomethane (2 M in Et2O, 78 mL, 155 mmol) in THF and MeCN (1:1, 160 mL) at about 0° C. The reaction mixture was stirred at about 0° C. for about 2 h after the completion of the addition. The reaction mixture was then quenched by a dropwise addition of HBr (48% aqueous, 40 mL, 354 mmol). The organic solvents were removed under reduced pressure and the residue dissolved in EtOAc (100 mL). The organic phase was washed with saturated aqueous NaHCO3 (100 mL), and brine (25 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. The residue was purified by silica gel chromatography eluting with 5 to 45% EtOAc in heptane to yield the crude benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate (Ex#3 G2) as a colorless oil. To a mixture of NaH (60% dispersion in mineral oil, 0.55 g, 14 mmol) in DMF (20 mL) was added dropwise a solution of tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate (Ex#3 step F) (5.00 g, 12.9 mmol) in DMF (20 mL) at about 0° C. The reaction mixture was stirred at this temperature for about 30 min and was then added dropwise to a solution of crude benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate (Ex#3 G2) (5.26 g, 15.5 mmol) in DMF (40 mL) at about 0° C. The mixture was stirred for about 3 h while warming to ambient temperature. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NH4Cl and EtOAc (70 mL each). The organic phase was further washed with brine (60 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield crude Boc-protected aminomethylketone (Ex#3 G3) as a yellow oil that was used in the next step without further purification. The oil was dissolved in HCl (4 N in 1,4-dioxane, 40 mL) and the solution was stirred at ambient temperature for about 2 h. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NaHCO3 and DCM (200 mL each). The organic phase was washed with brine (150 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure to yield crude aminomethylketone (Ex#3 G4) as a brown amorphous solid. It was dissolved in 1,4-dioxane (100 mL) and Lawesson's reagent (1.94 g, 4.80 mmol) was added. The reaction mixture was heated at about 60° C. for about 2 h. NaOH (2 N aqueous, 3 mL) was added and heating was continued at about 90° C. for about 4 h. The organic solvent was removed under reduced pressure and saturated aqueous NH4Cl (120 mL) was added. The aqueous phase was extracted with DCM (2×100 mL) and the combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure. The crude material was purified by silica gel column chromatography eluting with 0-10% MeOH in DCM to yield crude imidazo[1,2-a]pyrrolo[2,3-e]pyrazine (Ex#3 G5) as a yellow amorphous solid. It was suspended in HBr (33% in AcOH, 10 mL). The resulting mixture was stirred for about 10 min and then was diluted with EtOAc (80 mL). The precipitate was collected by filtration and exhaustively washed with EtOAc to yield (R)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine hydrobromide and (S)-8-(piperidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine hydrobromide [er=80:20](2.61 g, 62.9% overall) as a yellow solid: LC/MS (Table 1, Method a) Rt=0.63 min; MS m/z 242 (M+H)+; chiral analytical LC (Table 1, Method 29) Rt=17.75 min, or =negative and Rt=20.33 min, or =positive.
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[CH2:7]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH2:20][C@@H:19]([C:23]([OH:25])=O)[CH2:18]1)=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CN(C=O)C.C[Si](C=[N+]=[N-])(C)C.[BrH:38]>C(Cl)Cl.C1COCC1.CC#N>[Br:38][CH2:1][C:23]([CH:19]1[CH2:20][CH2:21][CH2:22][N:17]([C:15]([O:14][CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:16])[CH2:18]1)=[O:25]

Inputs

Step One
Name
Quantity
78 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
160 mL
Type
solvent
Smiles
CC#N
Name
Quantity
160 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
8.41 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C[C@@H](CCC1)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for about 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a crude acid chloride (Ex#3 G1) as a yellow semi-solid, which
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at about 0° C. for about 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
after the completion of the addition
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 (100 mL), and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 5 to 45% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrCC(=O)C1CN(CCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.